![molecular formula C18H22N4O4S B2884177 N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-3,5-dimethylisoxazole-4-sulfonamide CAS No. 1795089-13-2](/img/structure/B2884177.png)
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-3,5-dimethylisoxazole-4-sulfonamide
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Description
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-3,5-dimethylisoxazole-4-sulfonamide is a useful research compound. Its molecular formula is C18H22N4O4S and its molecular weight is 390.46. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antimicrobial Evaluation
Research has been conducted on the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, aiming to discover effective antibacterial agents. For instance, Azab, Youssef, and El-Bordany (2013) synthesized new compounds demonstrating significant antibacterial activity, highlighting the potential of sulfonamide derivatives in addressing bacterial infections (Azab, M. E., Youssef, M., & El-Bordany, E. A., 2013).
Inhibitory Activities and Enzyme Interaction
A series of sulfonamide-containing 1,5-diarylpyrazole derivatives were prepared and evaluated for their ability to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. This work led to the identification of compounds with potential therapeutic applications in rheumatoid arthritis and osteoarthritis, demonstrating the compound's role in the development of selective COX-2 inhibitors (Penning, T. et al., 1997).
Synthesis and Characterization of Novel Derivatives
Filimonov, Korsakov, Dorogov, Kravchenko, Tkachenko, and Ivachtchenko (2006) focused on the synthesis of novel sulfonamide derivatives of 5-substituted-3-methylisoxazole, discussing the scope and limitations of their developed approach. This study is significant for understanding the chemical behavior and potential applications of these derivatives in scientific research (Filimonov, S. I. et al., 2006).
Biological Activity of Sulfonamide Hybrids
Recent advances in the development of sulfonamide hybrids have been explored, with a focus on combining sulfonamides with various pharmaceutically active heterocyclic moieties. This hybridization leads to compounds with a wide variety of biological activities, further emphasizing the chemical's versatility in medicinal chemistry (Ghomashi, S. et al., 2022).
properties
IUPAC Name |
N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-N-(furan-2-ylmethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S/c1-12-18(13(2)26-20-12)27(23,24)22(11-16-5-4-8-25-16)10-15-9-17(14-6-7-14)21(3)19-15/h4-5,8-9,14H,6-7,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCOMAEIUSBEHPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N(CC2=CC=CO2)CC3=NN(C(=C3)C4CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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